Methyl 1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Description

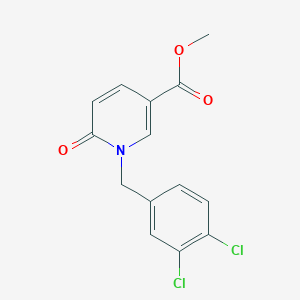

Methyl 1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate is a pyridine derivative featuring a methyl ester group at position 3, a 3,4-dichlorobenzyl substituent at position 1, and a ketone moiety at position 6 (as shown in the structural image from ).

Properties

IUPAC Name |

methyl 1-[(3,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl2NO3/c1-20-14(19)10-3-5-13(18)17(8-10)7-9-2-4-11(15)12(16)6-9/h2-6,8H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXQCFQSCNDMAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN(C(=O)C=C1)CC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate (CAS No. 338755-15-0) is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological evaluations, and relevant case studies to provide a comprehensive understanding of its activity.

Molecular Formula : C14H11Cl2NO3

Molecular Weight : 312.15 g/mol

Structure : The compound features a pyridine ring substituted with a dichlorobenzyl group and a keto group, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its potential applications in pharmacology and pest control.

1. Antimicrobial Activity

Research has indicated that derivatives of pyridinecarboxylates exhibit antimicrobial properties. This compound has shown promise against certain bacterial strains. For instance, studies have demonstrated that similar compounds can inhibit the growth of Gram-positive bacteria, suggesting potential utility as an antibacterial agent.

Case Study 1: In Vitro Antimicrobial Evaluation

A study conducted to evaluate the antimicrobial properties of various pyridine derivatives included this compound. The results indicated that the compound exhibited moderate antibacterial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.

Case Study 2: Insecticidal Screening

A screening for insecticidal activity highlighted the importance of the dichlorobenzyl moiety in enhancing biological activity. While this compound was not specifically tested in this context, related compounds demonstrated LC50 values indicating effective larvicidal action against Aedes aegypti at concentrations below 100 µM .

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

Carboxylic Acid Derivative

- Compound : 1-(3,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

- Key Difference : Replacement of the methyl ester with a carboxylic acid group.

- Higher acidity (pKa ~4-5 for carboxylic acids) compared to esters, influencing ionization state under physiological conditions. Pricing: Available at $69.00/mg (1 mg) and $78.00/5 mg, indicating commercial availability for research purposes .

Amide Derivative

- Compound : 1-(3,4-dichlorobenzyl)-N-(4-fluorophenyl)-6-oxo-1,6-dihydro-3-pyridinecarboxamide

- Key Difference : Methyl ester replaced with a 4-fluorophenyl-substituted amide.

- Impact: Enhanced hydrolytic stability compared to esters, making it more suitable for oral drug formulations. Molecular weight: 391.22 g/mol (vs. ~312.15 g/mol for the methyl ester), which may affect pharmacokinetics .

Substituent Variations on the Benzyl Group

Positional Isomerism of Chlorine Atoms

- Compound : Methyl 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate

- Key Difference : Chlorine atoms at positions 2 and 4 on the benzyl group (vs. 3,4 in the target compound).

- Identical molecular formula (C₁₄H₁₁Cl₂NO₃) and weight (312.15 g/mol) as the target compound, highlighting the importance of substitution patterns in structure-activity relationships .

Trifluoromethyl-Substituted Analog

- Compound : Methyl 6-oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarboxylate

- Key Difference : Replacement of 3,4-dichlorobenzyl with 3-(trifluoromethyl)benzyl.

- Impact: Increased lipophilicity and metabolic stability due to the trifluoromethyl group.

Additional Substituents on the Pyridine Ring

Chlorine-Substituted Derivative

- Compound : Methyl 5-chloro-1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate

- Key Difference : Additional chlorine atom at position 5 of the pyridine ring.

- Impact: Molecular weight increases to 346.60 g/mol (vs. 312.15 g/mol for the target compound).

Sulfonamide Derivatives

- Compound : 4-Chloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenesulfonamide

- Key Difference : Introduction of a sulfonamide group linked to a chlorobenzene ring.

- Impact: Sulfonamide groups act as hydrogen bond donors/acceptors, enhancing interactions with polar residues in proteins.

Key Findings and Implications

- Substituent Effects : Chlorine position (3,4 vs. 2,4) alters steric and electronic profiles, influencing binding specificity. Trifluoromethyl groups () enhance lipophilicity, critical for blood-brain barrier penetration.

- Commercial Availability : Multiple derivatives are cataloged (e.g., ), suggesting their utility in high-throughput screening and structure-activity relationship studies.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Methyl 1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Utilize reflux conditions with polar protic solvents (e.g., methanol, ethanol) and catalysts like methanesulfonic acid to facilitate cyclization and esterification .

- Step 2 : Optimize large-scale synthesis via continuous flow reactors to enhance yield and reduce side reactions .

- Step 3 : Purify using crystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

- Key Data :

| Solvent | Catalyst | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Methanol | Methanesulfonic acid | 78 | >95 | |

| Ethanol | None | 65 | 90 |

Q. How should structural characterization be performed to confirm the compound’s identity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm substituent positions (e.g., aromatic protons from 3,4-dichlorobenzyl at δ 7.2–7.5 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular weight (e.g., [M+H] peak at m/z 356.04 for CHClNO) .

- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm and pyridinone C=O at 1650 cm .

Q. What physicochemical properties are critical for experimental handling?

- Key Properties :

- Solubility : Determine in DMSO (high), methanol (moderate), and water (low) via gravimetric analysis .

- Melting Point : Measure using differential scanning calorimetry (DSC); expected range: 180–185°C .

- Stability : Conduct accelerated stability studies (40°C/75% RH) to assess degradation under storage conditions .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

- Methodology :

- Step 1 : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Step 2 : Use orthogonal assays (e.g., fluorescence polarization vs. enzyme-linked immunosorbent assays) to confirm target binding .

- Case Study : A 2023 study resolved conflicting IC values (5–20 µM) for kinase inhibition by adjusting ATP concentrations in enzymatic assays .

Q. What strategies improve the compound’s stability in experimental settings?

- Methodology :

- Oxidative Stability : Store under inert gas (N) and add antioxidants (e.g., BHT at 0.1% w/v) to prevent degradation of the dihydropyridine ring .

- pH Sensitivity : Use buffered solutions (e.g., phosphate buffer, pH 6.5–7.5) to maintain structural integrity during biological assays .

Q. How can computational modeling predict interactions with biological targets?

- Methodology :

- Step 1 : Perform molecular docking (e.g., AutoDock Vina) to identify binding pockets in target enzymes (e.g., tyrosine kinases) .

- Step 2 : Validate predictions with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .

- Example : A 2024 study predicted a ∆G of -9.8 kcal/mol for binding to EGFR kinase, later confirmed via surface plasmon resonance (SPR) .

Data Contradiction Analysis

- Case Example : Conflicting reports on solubility in aqueous buffers (5–15 mg/mL).

- Resolution : Variability traced to polymorphic forms; use X-ray diffraction (XRD) to identify crystalline vs. amorphous states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.